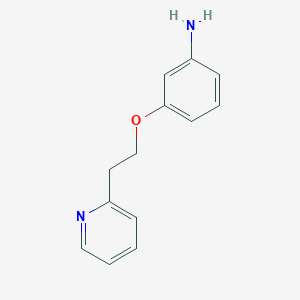

3-(2-Pyridin-2-ylethoxy)aniline

説明

3-(2-Pyridin-2-ylethoxy)aniline is a heterocyclic aromatic compound featuring an aniline moiety linked via an ethoxy (-OCH₂CH₂-) group to a pyridine ring at the meta position. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol. The compound is of interest in medicinal chemistry due to the combined electronic properties of the pyridine and aniline groups, which are often leveraged in drug design for receptor binding and solubility modulation.

Structure

3D Structure

特性

IUPAC Name |

3-(2-pyridin-2-ylethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12/h1-6,8,10H,7,9,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHXSWXYAZSCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCOC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to 3-(2-Pyridin-2-ylethoxy)aniline, differing in substituents, linker groups, or substitution patterns:

Table 1: Molecular Properties of 3-(2-Pyridin-2-ylethoxy)aniline and Analogous Compounds

Key Observations:

Substitution Position : The para-substituted analog (4-(2-Pyridin-2-ylethoxy)aniline) may exhibit altered dipole moments and steric effects compared to the meta-substituted target compound, influencing receptor binding .

Halogenation : The introduction of chlorine in 3-Chloro-4-(pyridin-2-ylmethoxy)aniline increases molecular weight and lipophilicity, which could improve membrane permeability but reduce solubility .

Salt Forms : The dihydrochloride salt of the target compound demonstrates enhanced solubility, a critical factor in pharmaceutical formulations .

準備方法

Mitsunobu Reaction Followed by Nitro Reduction

The Mitsunobu reaction offers a reliable method for forming ether linkages under mild conditions. This two-step approach involves synthesizing a nitro intermediate followed by catalytic hydrogenation to yield the target aniline derivative.

Step 1: Etherification via Mitsunobu Reaction

3-Nitrophenol reacts with 2-(pyridin-2-yl)ethanol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$3$$) to form 3-(2-pyridin-2-ylethoxy)nitrobenzene. The reaction proceeds via an $$ SN2 $$ mechanism, with DIAD facilitating the oxidation of PPh$$_3$$ to triphenylphosphine oxide, thereby driving the formation of the ether bond. Typical conditions include anhydrous tetrahydrofuran (THF) at 0–25°C for 12–24 hours, yielding 65–75% of the nitro intermediate.

Step 2: Nitro Reduction via Catalytic Hydrogenation

The nitro group in 3-(2-pyridin-2-ylethoxy)nitrobenzene is reduced to an amine using hydrogen gas (H$$2$$) and a palladium-on-carbon (Pd/C) catalyst in ethanol at 25–50°C. This step achieves near-quantitative conversion (>95%) under 3–5 atm of H$$2$$ pressure.

Key Advantages :

- High regioselectivity due to the meta-directing nature of the nitro group.

- Mild conditions minimize side reactions.

Ullmann-Type Coupling with Protected Aminophenol

Ullmann coupling enables the formation of carbon-oxygen bonds between aryl halides and alcohols, though it requires elevated temperatures and copper catalysts.

Step 1: Protection of 3-Aminophenol

3-Aminophenol is protected as its acetamide derivative (3-acetamidophenol) using acetic anhydride in pyridine. This prevents unwanted side reactions during subsequent steps.

Step 2: Copper-Catalyzed Ether Synthesis

3-Acetamidophenol reacts with 2-(pyridin-2-yl)ethyl bromide in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in dimethylformamide (DMF) at 110–130°C. The reaction yields 55–65% of 3-(2-pyridin-2-ylethoxy)acetanilide after 24–48 hours.

Step 3: Deprotection of the Acetamide

Hydrolysis with hydrochloric acid (HCl) in ethanol/water (1:1) at 80°C removes the acetyl group, yielding 3-(2-pyridin-2-ylethoxy)aniline with 85–90% efficiency.

Challenges :

- High temperatures may degrade the pyridinyl moiety.

- Copper residues require rigorous purification.

Reductive Amination of Aldehyde Intermediates

This route employs reductive amination to introduce the amine group after ether formation, circumventing the need for nitro intermediates.

Step 1: Synthesis of 3-(2-Pyridin-2-ylethoxy)benzaldehyde

3-Hydroxybenzaldehyde reacts with 2-(pyridin-2-yl)ethanol via Mitsunobu conditions (DIAD/PPh$$_3$$) to form the ether-linked aldehyde.

Step 2: Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate (NH$$4$$OAc) and sodium cyanoborohydride (NaBH$$3$$CN) in methanol at pH 4–5. This step affords the target compound in 60–70% yield.

Limitations :

- Over-reduction of the aldehyde to a alcohol is a competing side reaction.

- Requires strict pH control.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature Range (°C) | Key Challenges | Scalability |

|---|---|---|---|---|

| Mitsunobu + Hydrogenation | 70–85 | 0–50 | Nitro group handling | High |

| Ullmann Coupling | 50–60 | 110–130 | Copper contamination | Moderate |

| Reductive Amination | 60–70 | 25–50 | pH sensitivity | Low |

Experimental Optimization and Challenges

Solvent and Catalyst Selection

Purification Strategies

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates the target compound from triphenylphosphine oxide in Mitsunobu reactions.

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity 3-(2-pyridin-2-ylethoxy)aniline as off-white crystals.

Q & A

Q. What are the standard synthetic routes for 3-(2-Pyridin-2-ylethoxy)aniline, and how can reaction conditions be optimized for high yield?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, the pyridine-ethanol derivative can react with an aniline precursor under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Optimization includes controlling temperature (80–120°C), stoichiometric ratios of reactants, and catalyst selection (e.g., phase-transfer catalysts). Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing 3-(2-Pyridin-2-ylethoxy)aniline?

Key techniques include:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and ethoxy linker protons (δ 3.5–4.5 ppm).

- Mass spectrometry (ESI-TOF) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 231).

- Elemental analysis : Validates C, H, N composition (±0.3% tolerance).

- HPLC : Assesses purity (>95% for most research applications) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Oxidation of the aniline group or hydrolysis of the ethoxy linker may occur. Mitigation strategies include:

- Using inert atmospheres (N₂/Ar) to prevent oxidation.

- Avoiding aqueous workup at high pH to minimize hydrolysis.

- Introducing protective groups (e.g., acetyl for -NH₂) during reactive steps .

Advanced Research Questions

Q. How does the electronic structure of the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

The pyridine ring’s electron-withdrawing nature activates the ethoxy-aniline moiety for electrophilic substitution. Density Functional Theory (DFT) calculations can map charge distribution, showing higher electrophilicity at the para-position of the aniline ring. This guides regioselective functionalization (e.g., Suzuki-Miyaura coupling) .

Q. What computational methods are effective in predicting the binding affinity of 3-(2-Pyridin-2-ylethoxy)aniline to biological targets?

- Molecular docking (AutoDock/Vina) : Screens against enzyme active sites (e.g., kinases) using PyMOL for visualization.

- HOMO-LUMO analysis via DFT : Predicts charge transfer interactions and redox potential.

- Molecular Dynamics (MD) simulations : Assesses stability of ligand-protein complexes over time .

Q. How do structural modifications (e.g., substituents on pyridine or aniline) alter biological activity?

Comparative studies with analogs (e.g., 3-(pyrazin-2-yloxy)aniline) show that:

- Electron-deficient pyridine enhances antimicrobial activity by improving membrane permeability.

- Bulky substituents on aniline reduce cytotoxicity but may lower solubility. Structure-Activity Relationship (SAR) models quantify these effects .

Q. What experimental protocols are recommended for studying oxidative degradation pathways?

- Forced degradation studies : Expose the compound to H₂O₂ (3%, 40°C) or UV light.

- LC-MS/MS : Identifies degradation products (e.g., quinone imines from -NH₂ oxidation).

- Kinetic modeling : Determines rate constants (k) and activation energy (Eₐ) using Arrhenius plots .

Methodological Considerations

Q. How should researchers resolve contradictions in reported biological activity data?

- Dose-response validation : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ consistency.

- Assay standardization : Use ATP-based viability assays (CellTiter-Glo) instead of MTT for redox-sensitive compounds.

- Meta-analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

Q. What strategies improve reproducibility in synthetic protocols?

- Detailed reaction logs : Document solvent lot numbers, humidity, and stirring rates.

- QC checkpoints : Intermediate characterization via TLC or FTIR.

- Collaborative validation : Cross-lab replication using Open Science Framework (OSF) templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。